N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-3-4-14(2)17(11-13)21-18(24)12-25-19-6-5-16(22-23-19)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBKHRIZUFXTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the pyridazinyl and pyridinyl rings, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include halogenated intermediates, thiols, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could explore its interactions with biological targets, such as enzymes or receptors, to determine its efficacy as a drug candidate or biochemical tool.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations
Substituent Positioning: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in oxadixyl. This positional difference likely impacts steric interactions and binding affinity in biological targets. For example, oxadixyl’s 2,6-dimethyl substitution is critical for fungicidal activity against Pythium spp., whereas the 2,5-dimethyl variant may alter target specificity .
Heterocyclic Core :
- The pyridazine core in the target compound differs from benzothiazole (patent compounds) or triazolopyrimidine (flumetsulam). Pyridazine’s electron-deficient nature may improve metabolic stability compared to benzothiazole-based analogs, which are prone to oxidation .
Biological Activity: Patent compounds with benzothiazole-acetamide structures (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) are hypothesized to target kinases or G-protein-coupled receptors due to their structural resemblance to known inhibitors . In contrast, oxadixyl and flumetsulam act as fungicides and herbicides, respectively, highlighting the role of acetamide derivatives in agrochemistry .
Research Findings and Implications
While direct pharmacological or pesticidal data for the target compound are unavailable, insights from analogs suggest:
- Pharmaceutical Potential: The pyridazine-sulfanyl-acetamide scaffold could inhibit enzymes like tyrosine kinases or proteases, analogous to benzothiazole-containing patent compounds .
- Agrochemical Adaptability : Substituting the pyridinyl group with hydrophobic moieties (e.g., trifluoromethyl) might enhance pesticidal activity, as seen in flumetsulam .
- Synthetic Challenges : The sulfanyl linkage may introduce synthetic complexity compared to ether or sulfonamide groups, necessitating optimization for scalability .
Biological Activity
N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4S
- Molecular Weight : 284.38 g/mol
Structural Features
The compound features a dimethylphenyl group, a pyridazinyl moiety, and a sulfanyl linkage, which contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. This compound is hypothesized to interact with targets related to:
- Kinase Inhibition : Potential inhibition of kinases involved in cancer cell proliferation.
- Anti-inflammatory Pathways : Modulation of inflammatory responses through cytokine regulation.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, a study on related pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The compound is being investigated for its potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. The sulfanyl group is particularly noted for its role in modulating inflammatory pathways.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related compounds inhibited cell proliferation in cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound could exhibit similar potency.
- Animal Models : Preliminary animal studies have indicated that compounds with a similar scaffold showed reduced tumor growth and improved survival rates in xenograft models.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyridazine and phenyl groups significantly affect biological activity, indicating the importance of these moieties in enhancing efficacy.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
